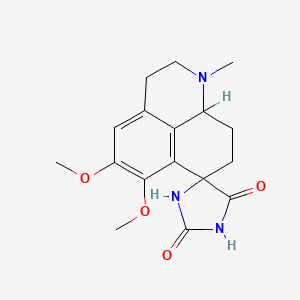

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans-

CAS No.: 41829-16-7

Cat. No.: VC18412704

Molecular Formula: C17H21N3O4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41829-16-7 |

|---|---|

| Molecular Formula | C17H21N3O4 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 5,6-dimethoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |

| Standard InChI | InChI=1S/C17H21N3O4/c1-20-7-5-9-8-11(23-2)14(24-3)13-12(9)10(20)4-6-17(13)15(21)18-16(22)19-17/h8,10H,4-7H2,1-3H3,(H2,18,19,21,22) |

| Standard InChI Key | HQNNVXBWFNRCJC-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)OC)OC |

Introduction

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans-, is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzoquinoline core fused with an imidazolidine moiety, contributing to its intriguing chemical properties and potential biological activities. The presence of methoxy (-OCH₃) and carbonyl (C=O) functional groups enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione typically involves multicomponent reactions that yield high purity and good yields under mild conditions. Techniques such as the Michael reaction and Diels-Alder reactions are commonly employed to synthesize similar spiro compounds. These methods allow for functionalization without disrupting the core structure, achieving yields ranging from 43% to 98%.

Biological Activities

Research indicates that Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione exhibits significant biological activities, including potential anticancer properties. Preliminary studies suggest that specific derivatives of this compound have demonstrated potent inhibitory effects against various cancer cell lines, such as human colon carcinoma and prostate carcinoma, with low IC50 values. This indicates their potential as therapeutic agents. Additionally, the unique structural features of this compound may contribute to antimicrobial and anti-inflammatory activities.

Interaction Studies

Interaction studies involving Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione focus on its binding affinity to biological targets such as enzymes and receptors. In vitro assays have been conducted to assess its efficacy against cancer cell lines, revealing important insights into its mechanism of action. Molecular docking studies provide information on how this compound interacts at the molecular level with specific targets.

Comparison with Other Spiro Compounds

Several compounds share structural similarities with Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione. Notable examples include:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Spirooxindole Derivatives | Contains an oxindole moiety | Anticancer |

| Spirocyclic Ketones | Ketone functional groups | Antimicrobial |

| Spiro(4.5)decane | Simple bicyclic structure | Limited biological activity |

The uniqueness of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione lies in its complex heterocyclic structure and potential for diverse biological activity compared to these simpler or differently functionalized analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume